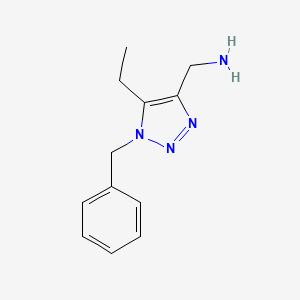

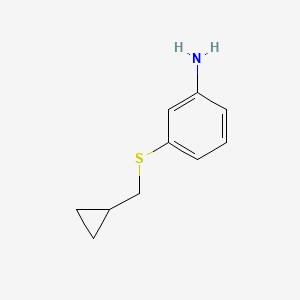

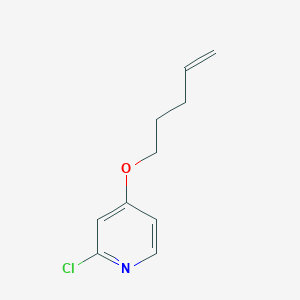

![molecular formula C12H14N2O B1470259 (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine CAS No. 1521591-87-6](/img/structure/B1470259.png)

(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine” are not available, benzoxazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .Molecular Structure Analysis

The molecular structure of “(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine” consists of a benzoxazole ring attached to a cyclobutyl group through a methanamine linker.Physical And Chemical Properties Analysis

The molecular weight of “(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine” is 202.25 g/mol. Further physical and chemical properties are not available in the current data.Applications De Recherche Scientifique

Antibacterial Activity

Benzoxazole derivatives have been studied for their potential as antibacterial agents. They have shown effectiveness against a range of bacteria, including Gram-positive and Gram-negative strains. For instance, certain benzoxazole compounds have demonstrated comparable minimum inhibitory concentration (MIC) values to ofloxacin, a standard antibacterial drug . This suggests that “(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine” could be explored for its antibacterial properties, potentially leading to the development of new antibiotics.

Antifungal Applications

These compounds also exhibit antifungal properties. Research indicates that specific benzoxazole derivatives have potent activity against fungal strains such as Candida albicans and Aspergillus niger. The presence of electron-withdrawing groups in the benzoxazole ring structure has been linked to improved antifungal efficacy . This implies that the compound could be valuable in the treatment and prevention of fungal infections.

Anticancer Potential

Benzoxazole derivatives have been identified as promising candidates for anticancer therapy. They have been tested against various cancer cell lines, including human colorectal carcinoma (HCT116), and some have shown IC50 values that are competitive with 5-fluorouracil, a commonly used chemotherapeutic agent . This suggests that “(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine” may have applications in cancer research, particularly in the development of new anticancer drugs.

Synthesis of Heterocyclic Compounds

The benzoxazole moiety is a key intermediate in the synthesis of a wide array of heterocyclic compounds. It has been used to develop new synthetic pathways to substituted imidazoles, which are valuable in medicinal chemistry due to their biological activities . The compound could serve as a precursor in the synthesis of various heterocycles, expanding the toolkit available to organic chemists.

In Silico Studies

Benzoxazole derivatives are often subjected to in silico studies to predict their biological activities and optimize their structures for better efficacy. Computational studies can provide insights into the interaction of these compounds with biological targets, aiding in the design of more potent drugs . “(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine” could be a candidate for such computational analyses, contributing to the discovery of new therapeutic agents.

Material Science Applications

Beyond their biological applications, benzoxazole derivatives have been utilized in material science. They are used as precursors for functional materials applied in electronics and spintronics. Their unique chemical properties make them suitable for the development of advanced materials with specific electronic characteristics .

Orientations Futures

The future directions for the study of “(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry. Benzoxazole derivatives have shown promise in various areas, including as antimicrobial and anticancer agents .

Mécanisme D'action

Target of Action

Benzoxazole derivatives, a class of compounds to which (1-(benzo[d]oxazol-2-yl)cyclobutyl)methanamine belongs, have been reported to exhibit a wide spectrum of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including various enzymes and receptors involved in critical biological processes.

Mode of Action

It is known that benzoxazole derivatives can interact with their targets in a variety of ways, potentially leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of activities associated with benzoxazole derivatives, it is likely that this compound may influence several biochemical pathways .

Result of Action

Benzoxazole derivatives have been associated with a variety of biological effects, suggesting that this compound may have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

[1-(1,3-benzoxazol-2-yl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-8-12(6-3-7-12)11-14-9-4-1-2-5-10(9)15-11/h1-2,4-5H,3,6-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZANVKSVBUQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

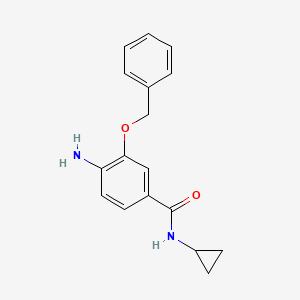

![1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470178.png)

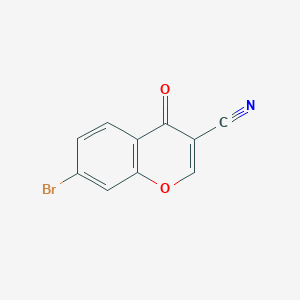

![[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B1470182.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine](/img/structure/B1470194.png)